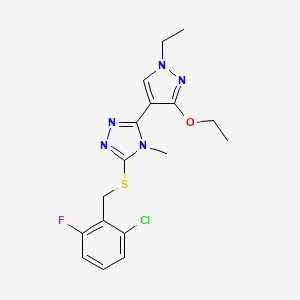

3-((2-chloro-6-fluorobenzyl)thio)-5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole

説明

特性

IUPAC Name |

3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-(3-ethoxy-1-ethylpyrazol-4-yl)-4-methyl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClFN5OS/c1-4-24-9-11(16(22-24)25-5-2)15-20-21-17(23(15)3)26-10-12-13(18)7-6-8-14(12)19/h6-9H,4-5,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLXWOVMQEMFWSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)OCC)C2=NN=C(N2C)SCC3=C(C=CC=C3Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClFN5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3-((2-chloro-6-fluorobenzyl)thio)-5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole is a complex organic compound characterized by its unique structural features, which include a triazole ring and various substituents that suggest potential biological activity. This article reviews the biological activities associated with this compound, focusing on its antiviral, anticancer, and antimicrobial properties.

Chemical Structure and Properties

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Common Name | 3-((2-chloro-6-fluorobenzyl)thio)-5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole |

| CAS Number | 1013778-07-8 |

| Molecular Formula | C₁₇H₁₉ClFN₅OS |

| Molecular Weight | 395.9 g/mol |

Antiviral Activity

Recent studies have highlighted the potential of triazole derivatives in exhibiting antiviral properties. The compound's structural similarity to other known antiviral agents suggests it may interact with viral enzymes or inhibit viral replication.

Case Study:

In a study evaluating various pyrazole derivatives for their antiviral activity against viruses such as HIV and influenza, compounds with similar structural motifs to 3-((2-chloro-6-fluorobenzyl)thio)-5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole demonstrated significant inhibition of viral replication at concentrations ranging from 4 to 20 μg/mL . This suggests that further exploration into the antiviral mechanisms of this compound could yield promising results.

Anticancer Activity

The anticancer potential of compounds containing triazole and pyrazole moieties has been documented extensively. These compounds often act by inhibiting key enzymes involved in cancer cell proliferation.

Research Findings:

A study indicated that certain triazole derivatives exhibited potent cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For example, related compounds showed IC50 values in the low micromolar range (e.g., IC50 = 3.16 μM for one derivative) while maintaining selectivity against non-cancerous cells . The specific activity of 3-((2-chloro-6-fluorobenzyl)thio)-5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole remains to be elucidated but is expected to follow similar trends due to its structural components.

Antimicrobial Activity

The antimicrobial properties of triazoles are well-documented. Compounds similar to 3-((2-chloro-6-fluorobenzyl)thio)-5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole have shown effectiveness against a range of bacterial and fungal pathogens.

Findings:

In vitro studies have demonstrated that triazole derivatives can inhibit the growth of various microbial strains. For instance, a related pyrazole derivative was effective against Staphylococcus aureus and Escherichia coli . The exact efficacy of our compound against specific pathogens would require targeted antimicrobial testing.

The biological activity of 3-((2-chloro-6-fluorobenzyl)thio)-5-(3-ethoxy-1-ethyl-1H-pyrazol-4-y)-4-methyl -4H -1,2,4-triazole is likely mediated through several mechanisms:

Antiviral Mechanisms:

- Inhibition of Viral Enzymes: Similar compounds have been shown to inhibit reverse transcriptase in retroviruses.

- Blocking Viral Entry: The compound may interfere with viral attachment or entry into host cells.

Anticancer Mechanisms:

- Enzyme Inhibition: Compounds often inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest.

- Induction of Apoptosis: Certain derivatives promote programmed cell death in cancer cells.

科学的研究の応用

Medicinal Chemistry Applications

Antiviral Activity

Recent studies have highlighted the effectiveness of compounds similar to 3-((2-chloro-6-fluorobenzyl)thio)-5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole in exhibiting antiviral properties. Pyrazole derivatives have been evaluated for their activity against various viruses, including the herpes simplex virus (HSV), human immunodeficiency virus (HIV), and hepatitis viruses. For instance, certain pyrazol derivatives demonstrated significant inhibition of viral replication and showed promise as potential antiviral agents .

Antibacterial Properties

The compound's structure suggests potential antibacterial applications. Pyrazole-based compounds have been synthesized and tested against various bacterial strains, including Mycobacterium tuberculosis. Some derivatives have shown promising results, indicating that modifications to the pyrazole ring can enhance antibacterial activity .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of 3-((2-chloro-6-fluorobenzyl)thio)-5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole. Modifications to the functional groups attached to the pyrazole core can significantly influence biological activity. For example:

| Modification | Effect on Activity |

|---|---|

| Substitution on the benzyl group | Enhances binding affinity to target enzymes |

| Variation in ethoxy chain length | Affects solubility and bioavailability |

| Chlorine and fluorine substitutions | Impact on electronic properties and lipophilicity |

Case Studies

Case Study 1: Antiviral Efficacy

A study investigated a series of pyrazole derivatives for their antiviral activities against HIV. Among them, a compound structurally related to 3-((2-chloro-6-fluorobenzyl)thio)-5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole exhibited an IC50 value of 0.02 µM against HIV replication in vitro, indicating strong antiviral potential .

Case Study 2: Antitubercular Activity

Another research focused on synthesizing novel triazole derivatives for their antitubercular properties. The study found that compounds with similar structural motifs showed IC50 values ranging from 1.35 to 2.18 µM against Mycobacterium tuberculosis, suggesting that further exploration of this compound could yield effective treatments for tuberculosis .

類似化合物との比較

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

The compound’s design shares key motifs with several triazole-based derivatives. Below is a comparative analysis of its structure, physicochemical properties, and reported bioactivity relative to similar compounds:

Physicochemical and Electronic Properties

- Lipophilicity: The 2-chloro-6-fluorobenzylthio group increases lipophilicity compared to non-halogenated analogs (e.g., 3-((4-fluorobenzyl)thio)-5-(furan-2-yl)-4-methyl-4H-1,2,4-triazole, InChIKey: KHRBCCBBHNQLGX ).

- Acidity : Triazole derivatives with electron-withdrawing groups (e.g., chloro, fluoro) exhibit lower pKa values (~7–9), enhancing solubility in biological matrices .

- Conformational Stability : The 4-methyl group reduces ring puckering, as seen in isostructural analogs with triclinic (P̄1) symmetry .

Research Findings and Gaps

- Computational Insights : 3D-QSAR models for cyclopropane-containing triazoles () suggest that bulky substituents at position 5 enhance antifungal activity .

- Unresolved Questions : The exact mechanism of action and in vivo toxicity profile of the target compound remain unstudied.

- Opportunities : Structural hybridization with thiadiazole (as in ) could expand bioactivity .

Q & A

Q. What are the optimized synthetic routes for 3-((2-chloro-6-fluorobenzyl)thio)-5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole?

- Methodological Answer : The synthesis involves multi-step reactions under controlled conditions. For example:

- Step 1 : React substituted pyrazole derivatives (e.g., 3-ethoxy-1-ethyl-1H-pyrazol-4-yl) with thiol-containing intermediates (e.g., 2-chloro-6-fluorobenzylthiol) in PEG-400 solvent at 70–80°C using Bleaching Earth Clay (pH 12.5) as a catalyst .

- Step 2 : Monitor reaction progress via TLC, followed by purification via recrystallization in aqueous acetic acid.

- Key Parameters : Solvent choice (polar aprotic solvents enhance reactivity), catalyst loading (10 wt%), and temperature control (prevents side reactions).

Q. How can structural characterization be performed to confirm the compound’s identity?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- IR Spectroscopy : Identify functional groups (e.g., S-H stretch at ~2550 cm⁻¹, C-Cl stretch at 750 cm⁻¹) .

- NMR Spectroscopy : Analyze chemical shifts (e.g., pyrazole protons at δ 6.8–7.2 ppm, triazole methyl groups at δ 2.5 ppm) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ peak matching theoretical value).

Q. What methods are recommended for assessing purity during synthesis?

- Methodological Answer :

- Thin-Layer Chromatography (TLC) : Use silica gel plates with ethyl acetate/hexane (1:3) as mobile phase; Rf values compared to standards .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 254 nm; purity ≥95% is acceptable for biological testing .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Methodological Answer :

- Substituent Variation : Synthesize analogs by modifying the pyrazole (e.g., replacing ethoxy with methoxy) or triazole (e.g., altering methyl to ethyl) groups .

- Biological Assays : Test analogs against target enzymes (e.g., kinases, cytochrome P450) using enzyme-linked immunosorbent assays (ELISA) or fluorescence polarization .

- Data Analysis : Correlate substituent electronic/hydrophobic properties (calculated via DFT) with activity trends .

Q. What mechanistic insights exist for its biological activity in medicinal chemistry?

- Methodological Answer :

- Target Identification : Use computational docking (e.g., AutoDock Vina) to predict binding to receptors like GABA-A or TNF-α .

- In Vitro Validation : Perform competitive binding assays with radiolabeled ligands (e.g., [³H]-bicuculline for GABA-A) to measure IC50 values .

- Pathway Analysis : Transcriptomic profiling (RNA-seq) of treated cell lines to identify dysregulated pathways (e.g., apoptosis, inflammation) .

Q. How to determine physicochemical properties like pKa and solubility?

- Methodological Answer :

- Potentiometric Titration : Use 0.05 M tetrabutylammonium hydroxide (TBAH) in isopropyl alcohol to determine pKa via half-neutralization potentials .

- Solubility Testing : Shake-flask method in buffers (pH 1.2–7.4) with HPLC quantification; logP calculated via octanol-water partitioning .

Q. What strategies improve yield in multi-step synthesis?

- Methodological Answer :

- Intermediate Stabilization : Protect reactive groups (e.g., thiols via trityl derivatives) during pyrazole-triazole coupling .

- Catalyst Screening : Test alternatives to Bleaching Earth Clay (e.g., DMAP or DBU) for faster kinetics .

- Scale-Up Protocols : Use flow chemistry for exothermic steps (e.g., thioether formation) to maintain temperature control .

Q. How to analyze stability under varying storage conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。